molecular formula C22H23NO6S B14958502 (2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate

(2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate

Cat. No.: B14958502
M. Wt: 429.5 g/mol
InChI Key: CUOGZIDNRDHEQK-UHFFFAOYSA-N
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Description

(2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate is a synthetic organic compound that belongs to the class of chromen derivatives. This compound is characterized by the presence of a chromen-2-one moiety, a sulfonamide group, and a hexanoate ester. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate typically involves multiple steps. One common method involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with an appropriate acyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate can undergo various chemical reactions, including:

    Oxidation: The chromen moiety can be oxidized to form different derivatives.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the ester group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromen moiety can lead to the formation of chromen-2,3-dione derivatives, while reduction of the sulfonamide group can yield the corresponding amine.

Scientific Research Applications

(2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate involves its interaction with specific molecular targets. The chromen moiety can interact with enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate is unique due to its combination of a chromen moiety, a sulfonamide group, and a hexanoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H23NO6S

Molecular Weight

429.5 g/mol

IUPAC Name

(2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate

InChI

InChI=1S/C22H23NO6S/c1-3-4-5-19(23-30(26,27)18-11-6-15(2)7-12-18)22(25)28-17-10-8-16-9-13-21(24)29-20(16)14-17/h6-14,19,23H,3-5H2,1-2H3

InChI Key

CUOGZIDNRDHEQK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)OC1=CC2=C(C=C1)C=CC(=O)O2)NS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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